molecular formula C18H20BrClN2OS B4267478 1-[(4-bromo-5-propyl-2-thienyl)carbonyl]-4-(3-chlorophenyl)piperazine

1-[(4-bromo-5-propyl-2-thienyl)carbonyl]-4-(3-chlorophenyl)piperazine

Cat. No. B4267478
M. Wt: 427.8 g/mol
InChI Key: AWAHFMDCRGMJQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-bromo-5-propyl-2-thienyl)carbonyl]-4-(3-chlorophenyl)piperazine, also known as BTPCP, is a chemical compound that belongs to the piperazine class of drugs. It has been extensively studied for its potential use in scientific research applications, particularly in the field of neuroscience.

Mechanism of Action

1-[(4-bromo-5-propyl-2-thienyl)carbonyl]-4-(3-chlorophenyl)piperazine acts as a potent and selective agonist for the 5-HT1A receptor, which is a G protein-coupled receptor. When 1-[(4-bromo-5-propyl-2-thienyl)carbonyl]-4-(3-chlorophenyl)piperazine binds to the receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as serotonin. This results in the modulation of various physiological processes such as mood, anxiety, and stress.
Biochemical and Physiological Effects:
1-[(4-bromo-5-propyl-2-thienyl)carbonyl]-4-(3-chlorophenyl)piperazine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of serotonin in the brain, which can lead to anxiolytic and antidepressant effects. It has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses.

Advantages and Limitations for Lab Experiments

1-[(4-bromo-5-propyl-2-thienyl)carbonyl]-4-(3-chlorophenyl)piperazine has several advantages for lab experiments. It is a potent and selective agonist for the 5-HT1A receptor, which makes it a useful tool for studying the physiological effects of this receptor. It also has a high affinity for the receptor, which allows for the use of lower concentrations in experiments. However, one limitation of 1-[(4-bromo-5-propyl-2-thienyl)carbonyl]-4-(3-chlorophenyl)piperazine is that it has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research related to 1-[(4-bromo-5-propyl-2-thienyl)carbonyl]-4-(3-chlorophenyl)piperazine. One area of interest is the potential use of 1-[(4-bromo-5-propyl-2-thienyl)carbonyl]-4-(3-chlorophenyl)piperazine as a therapeutic agent for the treatment of mood and anxiety disorders. Another area of interest is the study of the long-term effects of 1-[(4-bromo-5-propyl-2-thienyl)carbonyl]-4-(3-chlorophenyl)piperazine on the brain and behavior. Additionally, there is a need for further research to elucidate the molecular mechanisms underlying the effects of 1-[(4-bromo-5-propyl-2-thienyl)carbonyl]-4-(3-chlorophenyl)piperazine on the 5-HT1A receptor.

Scientific Research Applications

1-[(4-bromo-5-propyl-2-thienyl)carbonyl]-4-(3-chlorophenyl)piperazine has been extensively studied for its potential use in scientific research applications, particularly in the field of neuroscience. It has been shown to act as a potent and selective agonist for the 5-HT1A receptor, which is a subtype of the serotonin receptor. This receptor is involved in the regulation of mood, anxiety, and stress, making 1-[(4-bromo-5-propyl-2-thienyl)carbonyl]-4-(3-chlorophenyl)piperazine a potential therapeutic agent for the treatment of these conditions.

properties

IUPAC Name

(4-bromo-5-propylthiophen-2-yl)-[4-(3-chlorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrClN2OS/c1-2-4-16-15(19)12-17(24-16)18(23)22-9-7-21(8-10-22)14-6-3-5-13(20)11-14/h3,5-6,11-12H,2,4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWAHFMDCRGMJQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=C(S1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-5-propylthiophen-2-yl)[4-(3-chlorophenyl)piperazin-1-yl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-bromo-5-propyl-2-thienyl)carbonyl]-4-(3-chlorophenyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-[(4-bromo-5-propyl-2-thienyl)carbonyl]-4-(3-chlorophenyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-[(4-bromo-5-propyl-2-thienyl)carbonyl]-4-(3-chlorophenyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-[(4-bromo-5-propyl-2-thienyl)carbonyl]-4-(3-chlorophenyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.